2-Methyl-5-sulfamoylthiophene-3-carboxylic acid
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Overview
Description
2-Methyl-5-sulfamoylthiophene-3-carboxylic acid is a thiophene derivative with the molecular formula C6H7NO4S2. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-sulfamoylthiophene-3-carboxylic acid typically involves the sulfonation of 2-methylthiophene followed by carboxylation. One common method includes the reaction of 2-methylthiophene with chlorosulfonic acid to introduce the sulfonyl group, followed by hydrolysis to yield the sulfonic acid derivative. Subsequent carboxylation using carbon dioxide under high pressure and temperature conditions results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-sulfamoylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfides, thiols, and various substituted thiophene compounds .
Scientific Research Applications
2-Methyl-5-sulfamoylthiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Methyl-5-sulfamoylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophene-3-carboxylic acid: Lacks the sulfonyl group, resulting in different chemical and biological properties.
5-Sulfamoylthiophene-2-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-Methyl-5-sulfamoylthiophene-3-carboxylic acid is unique due to the presence of both the sulfonyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-5-sulfamoylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S2/c1-3-4(6(8)9)2-5(12-3)13(7,10)11/h2H,1H3,(H,8,9)(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGSRYSYFSYHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)S(=O)(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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